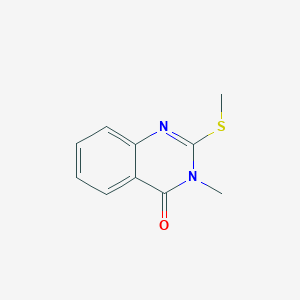

3-methyl-2-(methylthio)-4(3H)-quinazolinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, often involves metal-free cyclization methods, demonstrating good tolerance of many functional groups and providing a green and versatile methodology for constructing the quinazolinone framework (Yan et al., 2019). Additionally, lithiation methods have been developed for the synthesis of complex quinazolinones, highlighting regioselective synthesis strategies that are crucial for derivatizing the quinazolinone core (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of quinazolinones, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, has been extensively analyzed through various spectroscopic techniques. Studies typically include IR, NMR (both ^(1)H and ^(13)C), and mass spectrometry to characterize the compounds and confirm their structures. For instance, new derivatives have been characterized to understand their chemical environment and molecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, allowing for further modification and the synthesis of more complex molecules. For example, they can undergo lithiation, leading to the addition of different substituents and the formation of novel derivatives with varied biological activities (Smith et al., 1996). Furthermore, their reaction with chloroformates has been explored for the regioselective synthesis of N(3)- and O-acylmethyl derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Burbulienė et al., 2008).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has identified various quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, as effective corrosion inhibitors for mild steel in acidic media. These compounds, synthesized and characterized through RMN spectroscopy, demonstrated high inhibition efficiencies, increasing with concentration. Their performance was analyzed using electrochemical methods, surface analysis, UV–visible spectrometry, DFT calculations, and Monte Carlo simulation, revealing their chemical adsorption on the metallic surface and formation of a protective layer, following the Langmuir adsorption isotherm (Errahmany et al., 2020).

Synthesis and Structural Studies

Quinazolinone derivatives have been studied for their regioselective synthesis. Research involving 2-methylthio-4(3H)-quinazolinone showed regioselective N(3)-alkylation and the formation of O-acylmethyl derivatives under various conditions. These findings provide insights into the synthesis processes and potential structural variations of quinazolinone compounds (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

Biological Activities

Quinazolinone rings, including variants like 3-methyl-2-(methylthio)-4(3H)-quinazolinone, have been reported to possess diverse biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study specifically on 3-methyl-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant in vitro analgesic activity, highlighting their potential in pain management (Osarodion, 2023).

Synthesis Techniques

Recent advances in the synthesis of 4(3H)-quinazolinone, including its derivatives, have been outlined in literature. These new routes and strategies demonstrate the versatility of this heterocycle in various applications, ranging from medicinal to industrial uses (He, Li, Chen, & Xiao‐Feng Wu, 2014).

Antitumor and Antiviral Activity

Studies have synthesized 4(3H)-quinazolinone derivatives and evaluated their antitumor activity against various cancer cell lines. One specific derivative exhibited significant inhibitory activity, demonstrating the potential of these compounds in cancer treatment. Another study reported moderate to good antiviral activity of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds, highlighting their utility in antiviral therapies (Cao et al., 2005; Gao et al., 2007).

Eigenschaften

IUPAC Name |

3-methyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-12-9(13)7-5-3-4-6-8(7)11-10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNUDUZCMFTLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(methylsulfanyl)quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)